molecular formula C11H6ClFN2O2 B15259701 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B15259701
M. Wt: 252.63 g/mol
InChI Key: FVLQVCZGSNOZKD-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde is a heteroaromatic compound featuring a pyrimidine ring substituted with chlorine (Cl) and fluorine (F) at the 2- and 5-positions, respectively. The pyrimidine moiety is linked via an ether oxygen to a benzaldehyde group at the meta position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. The aldehyde group provides a reactive site for further functionalization, while the halogenated pyrimidine may enhance binding affinity in biological systems or modulate solubility and stability .

Properties

Molecular Formula

C11H6ClFN2O2

Molecular Weight

252.63 g/mol

IUPAC Name

3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzaldehyde

InChI

InChI=1S/C11H6ClFN2O2/c12-11-14-5-9(13)10(15-11)17-8-3-1-2-7(4-8)6-16/h1-6H

InChI Key

FVLQVCZGSNOZKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3-hydroxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Points of Comparison:

Substituent Effects on Reactivity and Bioactivity The target compound’s pyrimidine ring with Cl and F substituents enhances electrophilicity compared to the benzaldehyde derivative B1, which has electron-donating 4-fluorobenzyloxy groups. This difference may influence reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions . The target compound’s pyrimidine core may offer a smaller steric profile, favoring interactions with shallower binding sites .

Synthetic Accessibility

  • B1 () was synthesized via a straightforward Williamson ether synthesis between 3,4-dihydroxybenzaldehyde and 4-fluorobenzyl bromide, achieving a 72.8% yield under mild conditions (K₂CO₃, acetonitrile, 80°C). The target compound likely requires more specialized conditions (e.g., palladium catalysis) for pyrimidine functionalization, which could reduce yield or scalability .

Potential Applications B1’s bis-fluorobenzyloxy groups suggest utility in anticancer or antiviral research, as fluorinated benzyl ethers are common in protease inhibitors. The quinazoline analog () is structurally aligned with EGFR kinase inhibitors (e.g., gefitinib), whereas the target compound’s pyrimidine-aldehyde hybrid may serve as a fragment for covalent inhibitor design .

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